5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 2-chlorophenyl group and a prop-2-enyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with propargyl bromide to introduce the prop-2-enyl group. The final step involves the cyclization of the intermediate with carbon disulfide to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-1,2,4-triazole-3-thiol: Lacks the prop-2-enyl group but has similar biological activities.
4-prop-2-enyl-1,2,4-triazole-3-thiol: Lacks the 2-chlorophenyl group but can undergo similar chemical reactions.
Uniqueness
5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is unique due to the presence of both the 2-chlorophenyl and prop-2-enyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCUSSPUBSHCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1S)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1S)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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